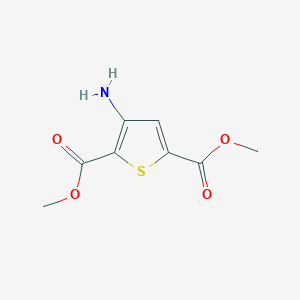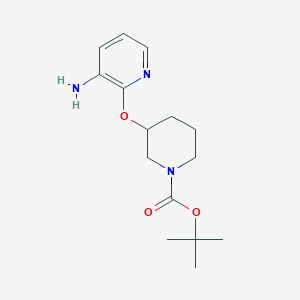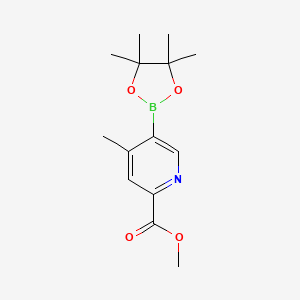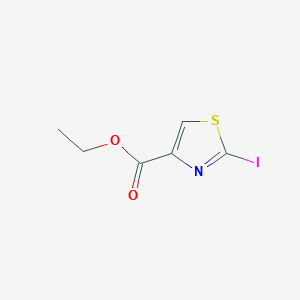
Ethyl 2-iodothiazole-4-carboxylate
概述
描述
Ethyl 2-iodothiazole-4-carboxylate is a heterocyclic organic compound with the molecular formula C6H6INO2S It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms
作用机制
Target of Action
Ethyl 2-iodothiazole-4-carboxylate, also known as ethyl 2-iodo-1,3-thiazole-4-carboxylate, is a derivative of the 2-aminothiazole scaffold . This scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . It has been documented that different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is known that thiazole derivatives represent a class of heterocyclic ring system that possess antiviral , antimicrobial , anticancer , anticonvulsant , antidiabetic , antihypertensive , antileishmanial , and anti-inflammatory activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Biochemical Pathways
It is known that 2-aminothiazole derivatives are significant in medicinal chemistry and drug discovery research considering their broad pharmacological spectrum . They have been found to be involved in the inhibition of promising enzyme targets such as EGFR/VGFER kinase .
Pharmacokinetics
It is known that the thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.
Result of Action
It is known that thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .
Action Environment
It is known that the odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
生化分析
Biochemical Properties
Ethyl 2-iodothiazole-4-carboxylate plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to exhibit antimicrobial properties by inhibiting the activity of certain bacterial enzymes. For instance, it can bind to the active site of UDP-N-acetylmuramate/L-alanine ligase, an enzyme crucial for bacterial cell wall synthesis, thereby inhibiting its function . Additionally, this compound has been found to interact with proteins involved in oxidative stress response, suggesting its potential as an antioxidant agent.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, such as protein kinases, which play a crucial role in cell proliferation and apoptosis . Furthermore, this compound has been observed to affect gene expression by altering the transcriptional activity of certain genes involved in inflammatory responses and metabolic pathways. This modulation of gene expression can lead to changes in cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to specific enzymes, leading to their inhibition or activation. For example, this compound has been shown to inhibit the activity of bacterial enzymes by forming a stable complex with the enzyme’s active site . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity and altering the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is an important factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as increased oxidative stress and altered metabolic activity. These long-term effects have been observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as antimicrobial and antioxidant activities . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to generate reactive oxygen species and disrupt cellular homeostasis. Threshold effects have also been observed, with certain dosages required to achieve specific biological outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound has been shown to inhibit key enzymes in the glycolytic pathway, such as hexokinase and pyruvate kinase, leading to reduced glycolytic activity . Additionally, this compound can modulate the activity of enzymes involved in oxidative phosphorylation, impacting the production of adenosine triphosphate (ATP) and overall cellular energy metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its accumulation in specific cellular compartments . Additionally, this compound can bind to intracellular proteins, influencing its localization and distribution within the cell. These interactions can affect the compound’s bioavailability and overall biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound has been observed to localize primarily in the cytoplasm and mitochondria, where it can interact with key metabolic enzymes and regulatory proteins . The subcellular localization of this compound is likely mediated by targeting signals and post-translational modifications that direct it to specific compartments. These localization patterns can impact the compound’s ability to modulate cellular processes and exert its biological effects.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-iodothiazole-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then iodinated using iodine and potassium iodide in an aqueous medium to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反应分析
Types of Reactions
Ethyl 2-iodothiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction, altering the electronic properties of the compound.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions
Iodination: Iodine and potassium iodide in an aqueous medium.
Substitution: Various nucleophiles like amines or thiols.
Coupling: Boronic acids and palladium catalysts.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include ethyl 2-aminothiazole-4-carboxylate derivatives.
Coupling Products: Biaryl compounds when used in Suzuki-Miyaura coupling reactions.
科学研究应用
Ethyl 2-iodothiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential antimicrobial and anticancer agents.
Material Science: It can be used in the development of novel materials with unique electronic properties.
Organic Synthesis: It is a versatile intermediate in the synthesis of more complex heterocyclic compounds.
相似化合物的比较
Ethyl 2-iodothiazole-4-carboxylate can be compared with other thiazole derivatives:
Ethyl 2-aminothiazole-4-carboxylate: Similar structure but with an amino group instead of iodine, making it more reactive in certain substitution reactions.
2-Iodothiazole: Lacks the carboxylate group, which affects its solubility and reactivity.
Thiazole-4-carboxylate: Without the iodine atom, it has different electronic properties and reactivity patterns.
属性
IUPAC Name |
ethyl 2-iodo-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPNJFZQDANBRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83553-47-3 | |
| Record name | ethyl 2-iodo-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


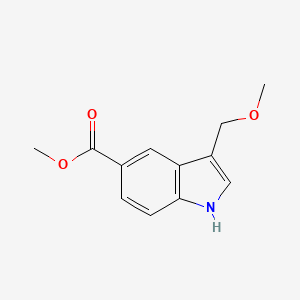
![1,2,3-trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene](/img/structure/B1429045.png)



